Seven-Membered Cycloheptane Core vs. Six-Membered Monoterpenol Scaffolds: Structural Differentiation
Karahanaenol possesses a cyclohept-4-en-1-ol core, whereas the dominant monoterpenols linalool (acyclic), geraniol (acyclic), and α-terpineol (cyclohexene) feature six-membered or open-chain frameworks [1]. Karahanaenone, the direct ketone precursor, is itself described as an odoriferous constituent of Japanese hop and Cypress oil, and its ring enlargement from a p-menthane precursor distinguishes it biosynthetically [2]. This ring-size difference is not merely structural; studies on monoterpenelactones have demonstrated that ring size and conformation directly govern odor quality, with seven-membered ε-lactones exhibiting distinct sensory profiles from their six-membered δ-analogs [3].
| Evidence Dimension | Carbocyclic ring size of the monoterpenol core |
|---|---|
| Target Compound Data | Seven-membered cyclohept-4-en-1-ol ring [1] |
| Comparator Or Baseline | Linalool: acyclic; α-Terpineol: six-membered cyclohexene ring; Geraniol: acyclic [1] |
| Quantified Difference | Qualitative: ring size (7 vs. 6 or acyclic); conformationally constrained cycloheptane vs. flexible acyclic or chair cyclohexane scaffolds |
| Conditions | Molecular structure comparison; PubChem CID 11469190 (karahanaenol) vs. CID 6549 (linalool) vs. CID 11467 (α-terpineol) vs. CID 637566 (geraniol) |
Why This Matters
Ring size dictates conformational flexibility and molecular shape recognition by olfactory receptors, meaning karahanaenol cannot be functionally replaced by a six-membered or acyclic monoterpenol without altering the sensory output.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11469190, 2,2,5-Trimethylcyclohept-4-en-1-ol; CID 6549, Linalool; CID 11467, α-Terpineol; CID 637566, Geraniol. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-11). View Source
- [2] Thiophenol additions to alkenylidenecyclopropanes. A novel synthesis of karahanaenone. Tetrahedron Lett. 2001. DOI: 10.1016/S0040-4039(01)00467-1. View Source
- [3] Structure–Odor Relationships in Monoterpenelactones. Agric. Biol. Chem. 1990, 54 (9), 2407–2412. DOI: 10.1271/bbb1961.54.2407. View Source
